(2S,4R)-1-((2S)-2-(7-(4-((3R)-3-((4-(4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoyl)sulfamoyl)-2-(trifluoromethylsulfonyl)phenyl)amino)-4-(phenylthio)butyl)piperazin-1-yl)-7-oxoheptanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((1S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, also known as DT2216 or DT-2216, is a heterobifunctional molecule classified as a proteolysis targeting chimera (PROTAC). [, , , , , , , , , , , , , , ] It functions as a potent and selective degrader of BCL-XL, an anti-apoptotic protein frequently overexpressed in various cancers. [, , , , , , , , , , , , , , ] DT2216 is currently under investigation in preclinical and early-phase clinical trials for its potential as an anti-cancer agent. [, , , , , , , , , , , , , , ]
DT2216 acts by selectively inducing the degradation of BCL-XL, an anti-apoptotic protein, through the ubiquitin-proteasome system. [, , , , , , , , , , , , , , ] It achieves this by acting as a bridge between BCL-XL and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. [, , , , , , , , , , , , , , ] This interaction facilitates the ubiquitination of BCL-XL, marking it for degradation by the proteasome, which ultimately promotes apoptosis in cancer cells. [, , , , , , , , , , , , , , ] The selectivity of DT2216 arises from the minimal expression of VHL in platelets, thus sparing them from degradation. [, , , , , , , , , , , , , , ]
T-cell acute lymphoblastic leukemia (T-ALL): DT2216 effectively induces apoptosis in T-ALL cells by degrading BCL-XL. It shows promising efficacy both as a single agent and in combination with chemotherapy, extending survival in preclinical models. [, , , ]
Acute myeloid leukemia (AML): DT2216 demonstrates potent anti-leukemia effects in JAK2-mutant AML models, particularly when combined with 5-azacytidine, ruxolitinib, or MCL-1 inhibitors. [] It also exhibits efficacy in overcoming venetoclax resistance in AML cells, including eliminating chemotherapy-induced senescent cells. []
T-cell lymphoma (TCL): DT2216 selectively kills BCL-XL-dependent TCL cells without causing significant platelet toxicity. It shows promise in combination with other BCL-2 family inhibitors for broader therapeutic applications. [, ]
Fibrolamellar hepatocellular carcinoma (FLC): DT2216, in combination with irinotecan, demonstrates significant synergistic effects in FLC models. Its ability to target BCL-XL while minimizing platelet toxicity makes it a promising therapeutic candidate for this challenging cancer type. [, ]
Pancreatic cancer: DT2216 enhances the efficacy of gemcitabine in pancreatic cancer models by degrading BCL-XL and synergizing with gemcitabine's MCL-1 suppression. This combination shows promise in overcoming gemcitabine resistance and improving treatment outcomes. [] It also synergizes with KRAS G12D inhibitors in preclinical models by enhancing apoptosis and eliminating senescent cells. []
Small-cell lung cancer (SCLC): DT2216, especially when combined with venetoclax, demonstrates synergistic antitumor activity in SCLC models. [] A dual BCL-xL/BCL-2 degrader, 753b, derived from DT2216, shows even greater potency in inhibiting SCLC growth. []
KRAS G12C-mutated cancers: DT2216 synergizes with KRAS G12C inhibitors, such as sotorasib, in preclinical models by overcoming resistance and enhancing apoptosis. [, ]
Overcoming platelet toxicity: DT2216's selective targeting of BCL-XL in tumor cells while sparing platelets presents a significant advantage over traditional inhibitors that cause dose-limiting thrombocytopenia. [, , , , , , , ]
Enhancing efficacy against resistant cancers: DT2216 shows promise in overcoming resistance to therapies such as venetoclax in AML and gemcitabine in pancreatic cancer. [, , ]
Development of next-generation BCL-XL degraders: While DT2216 represents a significant advancement, research into optimizing its structure and exploring alternative E3 ligases could lead to even more potent and selective degraders. [, ]
Investigation of DT2216's senolytic potential: DT2216 has shown the ability to eliminate senescent cells, which contribute to aging and age-related diseases. Further research into this aspect could lead to novel therapeutic applications beyond cancer. [, ]
Development of targeted delivery systems: Encapsulating DT2216 in nanocarriers, such as nanoliposomes, could enhance its delivery to tumor sites and potentially further reduce off-target effects. []
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5